![molecular formula C27H24NO6- B12360545 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Glu-OBzl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C27H25NO6 and a molecular weight of 459.49 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-Glu-OBzl is synthesized through the esterification of N-α-Fmoc-L-glutamic acid with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Fmoc-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Fmoc-Glu-OBzl can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Removal of the Fmoc group to yield free amines.
Substitution: Formation of substituted esters or amides.
科学研究应用
Fmoc-Glu-OBzl is extensively used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it finds applications in the synthesis of complex organic molecules and in the development of new materials for biomedical applications .
作用机制
The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .
相似化合物的比较
Fmoc-Glu(OBzl)-OH: Another derivative of glutamic acid with a similar structure but different functional groups.
Fmoc-Glu-OtBu: Contains a tert-butyl ester group instead of a benzyl ester group.
Fmoc-Lys(OBzl)-OH: A derivative of lysine with a benzyl ester group.
Uniqueness: Fmoc-Glu-OBzl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
分子式 |
C27H24NO6- |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1 |
InChI 键 |
FMWLYDDRYGOYMY-DEOSSOPVSA-M |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


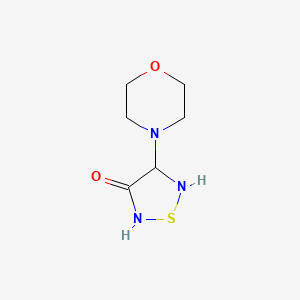
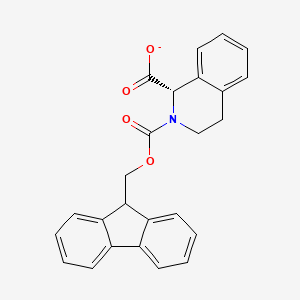

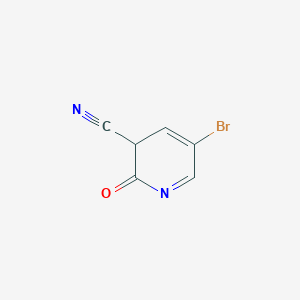

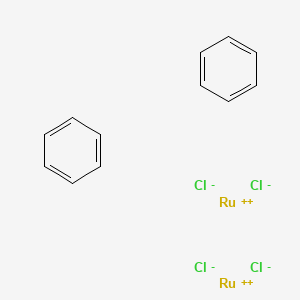
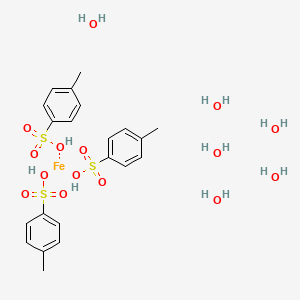
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
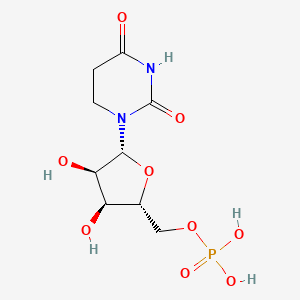
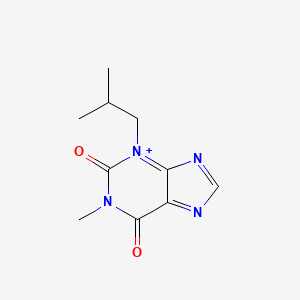
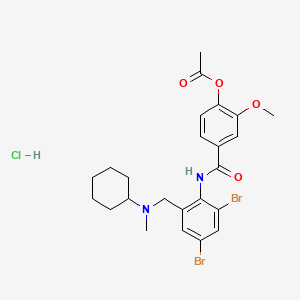

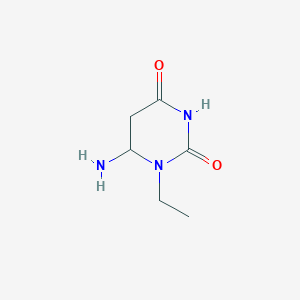
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
